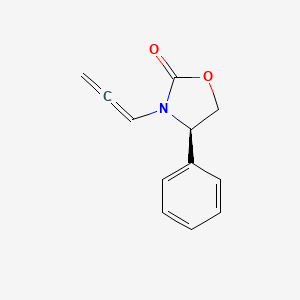

(4R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone

Descripción general

Descripción

(4R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone is a chiral oxazolidinone derivative. This compound is notable for its unique structure, which includes a phenyl group and a propadienyl group attached to an oxazolidinone ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone typically involves the following steps:

Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

Addition of the Propadienyl Group: The propadienyl group can be added through a palladium-catalyzed coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

Catalytic Cycloadditions Involving the Allenamide Group

The allene moiety (−CH₂−C=CH₂) participates in transition-metal-catalyzed cycloadditions, enabling stereoselective synthesis:

Gold(I)-Catalyzed [4 + 2] Cycloadditions

-

Catalyst : Phosphoramidite–gold complexes (e.g., (R,R,R)-Au6 or (S,S,S)-Au8 ) .

-

Reaction : Enantioselective cycloaddition with dienes to form pyrrolidines or γ-lactams.

-

Example :

| Catalyst | Substrate | Product | ee (%) |

|---|---|---|---|

| (R,R,R)-Au6 | Allenediene | Pyrrolidine | ≥90 |

| (S,S,S)-Au8 | Allenediene | γ-Lactam | ≥90 |

Platinum(II)-Catalyzed [3 + 2] Cycloadditions

-

Reaction : Formation of cyclopentenes via carbene intermediates.

-

Example :

Enantioselective Alkylations

-

Reaction : Alkylation of enolates derived from the oxazolidinone.

-

Example :

Nucleophilic Additions

-

Reaction : Michael additions to α,β-unsaturated carbonyls.

-

Catalyst : Chiral Lewis acids (e.g., Ti-TADDOLates).

-

Outcome : Quaternary stereocenters with high enantiomeric excess .

Stability and Reactivity Considerations

-

Thermal Stability : Decomposes above 150°C; store at −20°C under inert gas .

-

Solubility : Miscible with THF, ethyl acetate, and dichloromethane; insoluble in hexane .

-

Reactivity : The allene group is sensitive to strong acids/bases but stable under mild catalytic conditions .

Comparative Reactivity of Allenamides vs. Propargylamides

Key Research Findings

Aplicaciones Científicas De Investigación

Applications Overview

| Field | Application |

|---|---|

| Pharmaceutical Development | Used as a chiral building block for synthesizing enantiomerically pure drugs. |

| Asymmetric Synthesis | Facilitates the creation of compounds with specific optical activities essential for biologically active molecules. |

| Neuroscience Research | Aids in studying neurotransmitter effects and developing treatments for neurological disorders. |

| Material Science | Utilized in formulating polymers with specific mechanical properties, enhancing product performance. |

| Analytical Chemistry | Employed in methods to separate and identify chiral compounds for quality control in drug manufacturing. |

Pharmaceutical Development

(4R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone serves as a crucial chiral building block in the synthesis of various pharmaceuticals. Its ability to impart specific stereochemistry is vital for the efficacy of many drugs. For instance, it is involved in the synthesis of anti-inflammatory agents and analgesics, demonstrating its importance in therapeutic applications .

Asymmetric Synthesis

The compound is widely used in asymmetric synthesis processes, which are essential for producing compounds with desired optical activity. This is particularly important in the pharmaceutical industry where the activity of drugs can be highly dependent on their stereochemistry .

Neuroscience Research

In neuroscience, this compound has been studied for its effects on neurotransmitter systems. Research indicates that it may aid in developing treatments for conditions such as depression and anxiety by modulating neurotransmitter release .

Material Science

In material science, this compound is utilized to enhance the properties of polymers and materials. Its incorporation can lead to improved mechanical properties such as tensile strength and flexibility, making it valuable in various industrial applications .

Analytical Chemistry

The compound plays a significant role in analytical chemistry by providing methods to separate and identify chiral compounds. This is critical for ensuring the quality and safety of pharmaceuticals during manufacturing processes .

Case Study 1: Synthesis of Chiral Drugs

A recent study demonstrated the use of this compound in synthesizing a new class of chiral drugs aimed at treating neurodegenerative diseases. The research highlighted its effectiveness in achieving high enantiomeric purity, which is crucial for therapeutic efficacy .

Case Study 2: Polymer Formulation

Another investigation focused on incorporating this compound into polymer matrices to enhance their mechanical properties. The results showed significant improvements in tensile strength and elasticity compared to standard formulations without the compound .

Mecanismo De Acción

The mechanism of action of (4R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

(4R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone: Unique due to the presence of both phenyl and propadienyl groups.

(4R)-4-Phenyl-2-oxazolidinone: Lacks the propadienyl group, resulting in different chemical properties.

(4R)-3-(1,2-Propadienyl)-2-oxazolidinone: Lacks the phenyl group, leading to distinct reactivity.

Uniqueness

The combination of phenyl and propadienyl groups in this compound imparts unique chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Actividad Biológica

(4R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone is a compound with significant potential in medicinal chemistry, particularly in the context of its biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

- Chemical Formula : C12H11NO2

- Molecular Weight : 201.22 g/mol

- Boiling Point : 309.5 ± 45.0 °C (predicted)

- Density : 1.201 ± 0.06 g/cm³ (predicted)

- pKa : -2.45 ± 0.40 (predicted) .

Anticancer Properties

Research indicates that compounds with oxazolidinone structures exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth and proliferation. For instance, the inhibition of Notum, a negative regulator of the Wnt signaling pathway, has been associated with enhanced anticancer activity. While direct studies on this compound are sparse, it is hypothesized that similar mechanisms may apply due to its structural characteristics.

Inhibition of Notum Activity

A related study highlighted how small-molecule inhibitors targeting Notum can restore Wnt signaling, which is crucial for cancer cell survival and proliferation. The optimization of compounds in this category has shown promising results in enhancing drug-like properties conducive to therapeutic applications .

Case Studies and Research Findings

Potential Applications

Given its biological activity profile, this compound may have applications in:

- Cancer Therapy : Targeting pathways involved in tumorigenesis.

- Neuropharmacology : Due to its ability to penetrate the blood-brain barrier.

Propiedades

InChI |

InChI=1S/C12H11NO2/c1-2-8-13-11(9-15-12(13)14)10-6-4-3-5-7-10/h3-8,11H,1,9H2/t11-/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCDELJNAKUUJG-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CN1C(COC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C=CN1[C@@H](COC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457942 | |

| Record name | (4R)-4-Phenyl-3-propadienyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256382-50-0 | |

| Record name | (4R)-4-Phenyl-3-propadienyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.